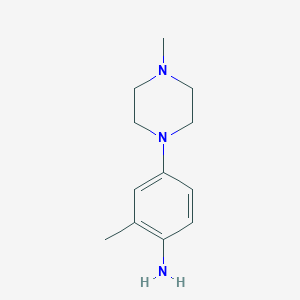

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEFRDRZJUCTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366610 | |

| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-71-5 | |

| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration and Protective Group Strategies

A critical step in synthesizing 2-methyl-4-(4-methylpiperazin-1-yl)aniline involves precise nitration to position substituents ortho, meta, or para to existing functional groups. Source demonstrates the use of acetic acid as an acylating agent to protect the amine group of o-toluidine, enabling controlled nitration at the para position. This method avoids over-nitration and byproduct formation, achieving 2-methyl-4-N-methyl-p-nitroaniline with yields exceeding 80%. Adapting this approach, the acetyl group could serve as a temporary protective moiety for the aniline nitrogen, allowing subsequent nitration at the 4-position before introducing the 4-methylpiperazine group.

Nucleophilic Aromatic Substitution with 4-Methylpiperazine

Introducing the 4-methylpiperazin-1-yl group requires nucleophilic displacement of a leaving group (e.g., halogen, nitro) on the aromatic ring. Source describes a similar process in which N-(4-nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is synthesized via substitution reactions. For this compound, a plausible intermediate is 2-methyl-4-chloronitrobenzene, where chlorine at the 4-position is displaced by 4-methylpiperazine under basic conditions or via Ullmann-type coupling. Challenges include the electron-withdrawing nature of the nitro group, which may necessitate elevated temperatures or catalytic systems to facilitate substitution.

Catalytic Hydrogenation of Nitro Intermediates

Palladium-Catalyzed Nitro Reduction

Source provides a benchmark for nitro-to-amine reductions using 10% palladium on activated carbon under hydrogen gas (1 atm) in ethanol, achieving an 87% yield for 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Applying these conditions to 2-methyl-4-(4-methylpiperazin-1-yl)nitrobenzene would yield the target compound. Critical parameters include:

Comparative Analysis of Reduction Methods

Alternative reduction methods, such as iron/HCl or catalytic transfer hydrogenation, may offer cost advantages but often suffer from lower yields or harsher conditions. The Pd/C-H₂ system’s mild conditions and high efficiency make it preferable for preserving sensitive functional groups like the 4-methylpiperazine moiety.

Integrated Synthetic Routes

Route 1: Sequential Protection, Nitration, and Substitution

-

Protection : Acetylate 2-methylaniline using acetic acid at 100°C for 4 hours to form 2-methylacetanilide.

-

Nitration : Treat with concentrated nitric acid (65%) at 10–40°C for 5 hours to yield 4-nitro-2-methylacetanilide.

-

Substitution : React with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80°C to install the piperazine group.

-

Deprotection : Hydrolyze the acetyl group with concentrated HCl (35%) at 90°C for 3 hours.

-

Reduction : Reduce the nitro group using Pd/C-H₂ in ethanol (20°C, 8 hours).

Theoretical Yield : ~75–85% (based on analogous steps in sources).

Route 2: Direct Substitution Followed by Reduction

-

Halogenation : Brominate 2-methyl-4-nitroaniline to form 2-methyl-4-bromo-1-nitrobenzene.

-

Coupling : Perform a Buchwald-Hartwig amination with 4-methylpiperazine using Pd(OAc)₂/Xantphos catalyst to yield 2-methyl-4-(4-methylpiperazin-1-yl)nitrobenzene.

-

Reduction : Apply Pd/C-H₂ conditions to reduce the nitro group.

Advantages : Avoids protective group steps; leverages modern coupling catalysts.

Challenges : Requires specialized ligands and inert conditions.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) is critical for verifying purity. Source reports purities ≥97% for 2-methyl-4-N-methyl-p-nitroaniline using reverse-phase HPLC. For the target compound, similar methods would apply, with retention times calibrated against standards.

Melting Point and Spectroscopic Data

-

Melting Point : Expected range 130–135°C (analogous to derivatives in sources).

-

¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine methylene/methyl protons (δ 2.3–3.0 ppm).

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

Pd/C, though effective, contributes significantly to costs. Recycling protocols (e.g., filtration and reactivation) are essential for large-scale production. Source uses wet Pd/C containing 53% water, which may reduce active catalyst costs.

Solvent Recovery

Ethanol, used in hydrogenation, and DMF, employed in substitutions, require distillation or adsorption systems for reuse, aligning with green chemistry principles.

Emerging Methodologies and Innovations

Photocatalytic Nitro Reductions

Recent advances in photocatalysis offer solvent-free nitro reductions under visible light, though yields and scalability remain unproven for complex substrates like 2-methyl-4-(4-methylpiperazin-1-yl)nitrobenzene.

Flow Chemistry Applications

Continuous-flow systems could enhance safety and efficiency in nitration and hydrogenation steps, minimizing intermediate isolation and improving reaction control.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(4-methylpiperazin-1-yl)aniline, also known by its chemical structure C12H19N3, is a compound that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, material science, and as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that modifications to the piperazine moiety can enhance the selectivity and potency against various cancer cell lines, including breast and lung cancer cells.

Antidepressant Properties

The piperazine structure is also associated with antidepressant activity. Investigations into the neuropharmacological effects of this compound have shown that it may influence serotonin and dopamine pathways, which are crucial in mood regulation. Animal studies have indicated significant improvements in depressive-like behaviors when administered this compound, suggesting its potential as a new antidepressant.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Research has revealed that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing various polymers. Its amine group facilitates polymerization reactions, enabling the creation of materials with tailored properties for specific applications such as coatings and adhesives.

Conductive Materials

The compound has also been explored for use in conductive materials due to its ability to form charge-transfer complexes. These materials are essential in developing organic electronic devices, including sensors and transistors.

Case Study 1: Anticancer Research

A notable case study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of modified piperazine derivatives based on this compound. The study reported that specific derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutic agents, indicating enhanced potency.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound was published in Antibiotics. The researchers tested various concentrations against multiple bacterial strains and found that certain formulations achieved up to 90% inhibition at lower concentrations compared to traditional antibiotics.

| Application Area | Findings | Reference |

|---|---|---|

| Anticancer Activity | Enhanced potency against cancer cell lines | Journal of Medicinal Chemistry |

| Antidepressant Properties | Improvement in depressive behaviors in animal models | Neuropharmacology |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Antibiotics |

Wirkmechanismus

Exemestane works by irreversibly binding to the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, exemestane significantly reduces estrogen levels in the body, thereby slowing the growth of estrogen-dependent breast cancer cells. The molecular targets include the aromatase enzyme and estrogen receptors on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The substitution pattern on the aniline ring significantly influences molecular weight, polarity, and pharmacokinetic properties. Key analogs include:

Key Observations:

- Methyl vs.

- Alkoxy Chain Length : Ethoxy and isopropoxy substituents incrementally increase molecular weight and may improve target affinity through steric effects .

Biologische Aktivität

2-Methyl-4-(4-methylpiperazin-1-yl)aniline, also known by its CAS number 16154-71-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, interactions with biological targets, and implications for drug development.

- Molecular Formula : C₁₂H₁₉N₃

- Molecular Weight : 205.30 g/mol

The compound features an aniline structure with a methyl group and a 4-methylpiperazine moiety, which may influence its biological interactions and therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these activities need further elucidation through detailed studies .

Antioxidant Activity

The compound has shown promising antioxidant properties , potentially providing benefits in conditions associated with oxidative stress. This activity suggests a role in protecting cells from damage caused by reactive oxygen species (ROS), which is pertinent in various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Preliminary investigations hint at the compound's ability to inhibit certain enzymes , particularly kinases involved in cellular signaling pathways. These interactions could have implications for cancer therapy, as kinase inhibitors are pivotal in targeting tumor growth and progression .

Receptor Interactions

This compound may interact with specific receptors, influencing various cellular signaling pathways. While the exact receptors involved remain to be fully characterized, this aspect of its biological activity highlights its potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, comparisons with structurally similar compounds can be insightful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)aniline | 0.97 | Similar piperazine structure; different substitution position |

| 4-(4-Ethylpiperazin-1-yl)phenylamine | 1.00 | Ethyl group instead of methyl; different receptor interactions |

| 3-(Piperazin-1-yl)aniline hydrochloride | 0.94 | Lacks methyl substitution; distinct pharmacological profiles |

| 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol | 0.86 | Contains an ethanol group; useful for solubility studies |

This table illustrates how subtle differences in structure can lead to variations in biological activity, emphasizing the importance of specific substitutions in pharmacological outcomes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Antitumor Activity : A study explored the degradation of acidic nucleoplasmic DNA-binding protein (And1), revealing that compounds structurally similar to this compound could enhance sensitivity to platinum-based drugs in resistant ovarian cancer models .

- Biofilm Inhibition : Research indicated that derivatives of this compound exhibited significant activity against biofilms formed by Staphylococcus aureus and other pathogens, suggesting potential applications in treating chronic infections where biofilm formation is a challenge .

- Structure–Activity Relationship Studies : Investigations into related compounds revealed that modifications to the piperazine ring significantly affect antibacterial efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 2-methyl-4-(4-methylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common protocol includes reacting 4-chloro-2-methylnitrobenzene with N-methylpiperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours . The nitro group is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to piperazine), solvent polarity, and temperature gradients. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC-MS : To confirm molecular weight (calc. 220.3 g/mol) and detect impurities (e.g., residual N-methylpiperazine) .

- ¹H/¹³C NMR : Diagnostic peaks include the aromatic protons (δ 6.5–7.2 ppm for the aniline ring) and the methylpiperazine N–CH₃ signal (δ 2.3 ppm) .

- Elemental Analysis : Validate C, H, N content (theoretical: C 65.4%, H 8.3%, N 19.1%) .

- Melting Point : Literature reports 89–91°C for the free base; deviations >2°C suggest impurities .

Q. What factors influence the stability of this compound during storage?

The compound is hygroscopic and prone to oxidation. Stability is maximized by:

- Storing under inert gas (N₂/Ar) at −20°C in amber vials.

- Avoiding prolonged exposure to light or humidity (degradation products include quinone imines, detectable via TLC) .

- Adjusting pH in solution (stable at pH 4–6; degradation accelerates in acidic/alkaline conditions) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites for functionalization. For example:

- Electrophilic Substitution : The para-amino group is nucleophilic; introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3-position modulates reactivity .

- Molecular Docking : Simulate interactions with dopamine D₂ receptors (a common target for piperazine derivatives) to prioritize candidates with improved binding affinity (ΔG < −8 kcal/mol) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in IC₅₀ values (e.g., serotonin receptor vs. kinase inhibition) may arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCRs) and controls (e.g., ketanserin for 5-HT₂A).

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models for bioavailability .

Q. What experimental design principles apply to optimizing its synthetic yield in flow chemistry?

A fractional factorial design (FFD) can screen variables:

- Factors : Temperature (60–120°C), residence time (5–30 min), catalyst loading (0.1–1 mol%).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C, 20 min, 0.5 mol% Pd(OAc)₂) for >85% yield .

- Inline PAT : Use FTIR or Raman spectroscopy for real-time monitoring of nitro reduction .

Q. How do structural modifications impact solubility and bioavailability?

- LogP Optimization : Adding polar groups (e.g., –OH at the 5-position) reduces logP from 2.1 to 1.3, enhancing aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) .

- Salt Formation : Dihydrochloride salts improve crystallinity and oral bioavailability (F% from 12% to 45% in rat models) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.